Hydroperoxide, 9H-fluoren-9-yl-
Description
Significance of Organic Hydroperoxides in Chemical Research
Organic hydroperoxides, characterized by the ROOH functional group, are a class of organic peroxides that hold a significant position in both industrial and academic chemical research. chemsynthesis.comrsc.org Their importance stems from the reactive O-O bond, which has a relatively low bond dissociation energy, making them valuable as initiators for radical polymerization processes used in the manufacturing of materials like acrylic resins. chemsynthesis.com Hydroperoxides are key intermediates in major commercial oxidation processes, such as the cumene (B47948) process, which is a primary route for the industrial synthesis of phenol (B47542) and acetone. chemsynthesis.com
In the realm of atmospheric chemistry, organic hydroperoxides are recognized as crucial species formed from the oxidation of volatile organic compounds. nih.gov They play a role in the formation of secondary organic aerosols and can influence acid precipitation. nih.govnih.gov Furthermore, their ability to be reduced to the corresponding alcohols is a foundational reaction for certain methods of chemical analysis. rsc.org The study of hydroperoxides is thus central to understanding oxidation mechanisms, developing new synthetic methodologies, and modeling atmospheric processes.
Historical Context of Fluorene (B118485) Derivatives in Organic Chemistry
The parent compound, fluorene, is a polycyclic aromatic hydrocarbon first isolated from coal tar by Marcellin Berthelot in 1867. nih.gov Its name is derived from the distinct violet fluorescence it exhibits, a property that has heralded the development of numerous fluorene-based functional materials. nih.govnih.gov Historically, the chemistry of fluorene has been a subject of intense study, with early comprehensive reviews dating back to 1938. rsc.org
A defining feature of the fluorene scaffold is the reactivity of the methylene (B1212753) bridge at the C9 position. The protons at this position are notably acidic (pKa ≈ 22.6 in DMSO), allowing for easy deprotonation to form the stable, aromatic fluorenyl anion. nih.gov This reactivity has made the C9 position a focal point for functionalization, leading to the synthesis of a vast array of derivatives. These derivatives have found applications as pharmaceuticals, organic dyes, and perhaps most significantly, as core components of polymers used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govmdpi.comnih.gov The rich history and versatile chemistry of fluorene provide the essential backdrop for understanding the formation and reactivity of its hydroperoxide derivative.
Scope and Academic Relevance of 9H-Fluoren-9-yl Hydroperoxide Studies
The academic relevance of 9H-fluoren-9-yl hydroperoxide lies not as a stable, isolable product, but as a pivotal, transient intermediate in the oxidation of fluorene. Research has implicated "fluorenyl-9-hydroperoxide" as a key intermediate in the biological hydroxylation of fluorene to 9-fluorenol by rat liver homogenates, highlighting its role in metabolic pathways. nih.govresearchgate.net This 1969 study provided early evidence for its existence and biological significance.
In synthetic organic chemistry, its relevance is primarily associated with the autoxidation of fluorene. The highly efficient conversion of 9H-fluorenes to 9-fluorenones using base and atmospheric oxygen strongly suggests a mechanism proceeding through the 9H-fluoren-9-yl hydroperoxide intermediate. rsc.org Therefore, the study of this compound is crucial for elucidating the mechanisms of both biochemical and synthetic oxidation reactions of one of chemistry's important structural motifs.
Detailed Research Findings
Formation and Decomposition of 9H-Fluoren-9-yl Hydroperoxide
The primary pathway to 9H-fluoren-9-yl hydroperoxide is the autoxidation of 9H-fluorene. This reaction is typically facilitated by a strong base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like tetrahydrofuran (B95107) (THF). The mechanism involves the following steps:
Deprotonation: The base abstracts the acidic proton from the C9 position of fluorene, forming the planar, resonance-stabilized fluorenyl anion.
Oxidation: The fluorenyl anion rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.
Protonation: This radical is subsequently converted to 9H-fluoren-9-yl hydroperoxide.
The reaction can be summarized as: 9H-Fluorene + O₂ (air) --(Base)--> [9H-Fluoren-9-yl Hydroperoxide] --> 9-Fluorenone (B1672902)
This process highlights the compound's role as a short-lived intermediate that is generated and consumed in situ.
Properties of Related Fluorenyl Hydroperoxides
While detailed physical and spectroscopic data for the parent 9H-fluoren-9-yl hydroperoxide are scarce due to its transient nature, data for its 9-alkylated analogues have been reported. These compounds are more stable and provide insight into the properties of this class of molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Hydroperoxide, 9-methyl-9H-fluoren-9-yl | 18774-09-9 | C₁₄H₁₂O₂ | 212.244 |
| Hydroperoxide, 9-ethyl-9H-fluoren-9-yl | Not Available | C₁₅H₁₄O₂ | 226.275 |
Synthesis of 9-Fluorenone via Hydroperoxide Intermediate
The synthesis of 9-fluorenones from various substituted 9H-fluorenes via air oxidation showcases the general applicability of the hydroperoxide pathway.
| Starting Material (9H-Fluorene Derivative) | Reaction Conditions | Key Implication |
|---|---|---|
| 9H-Fluorene | KOH, THF, Air, Ambient Temperature | Efficient formation of 9-fluorenone suggests a hydroperoxide intermediate. rsc.org |
| Substituted 9H-Fluorenes (nitro, halogen, alkyl) | KOH, THF, Air, Ambient Temperature | The method is general for various fluorene derivatives, yielding products in high purity. rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7517-72-8 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
9-hydroperoxy-9H-fluorene |
InChI |
InChI=1S/C13H10O2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H |
InChI Key |
BTHAEPAUPDJDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OO |
Origin of Product |
United States |
Mechanistic Investigations of 9h Fluoren 9 Yl Hydroperoxide Reactivity
Radical Chemistry of 9H-Fluoren-9-yl Hydroperoxide
The radical chemistry of 9H-Fluoren-9-yl hydroperoxide is initiated by the cleavage of its peroxide bond, leading to a cascade of radical reactions.
The O-O bond in hydroperoxides is inherently weak, with a bond dissociation energy typically in the range of 190–210 kJ/mol (45–50 kcal/mol). wikipedia.org This allows for relatively easy homolytic cleavage when subjected to energy in the form of heat or light, or through reaction with a redox-active metal. nih.gov This cleavage is a critical initiation step, generating two radical species. In the case of 9H-Fluoren-9-yl hydroperoxide, homolysis results in the formation of a 9H-fluoren-9-yloxy radical and a hydroxyl radical. nih.gov
The generation of the 9H-fluoren-9-yloxy radical is a pivotal step, as this oxygen-centered radical is a highly reactive intermediate that can subsequently participate in a variety of reaction pathways. nih.govrsc.org The general weakness of the O-O bond makes hydroperoxides effective precursors for generating alkoxy radicals for synthetic applications. nih.gov
Table 1: Products of Homolytic Cleavage
| Precursor | Radical Products |
|---|---|
| 9H-Fluoren-9-yl hydroperoxide | 9H-Fluoren-9-yloxy radical |
Once formed, the highly reactive 9H-fluoren-9-yloxy radical can participate in Hydrogen Atom Transfer (HAT) reactions. mdpi.com This process involves the abstraction of a hydrogen atom from a suitable donor molecule, leading to the formation of 9H-fluoren-9-ol and a new radical species. nih.gov A particularly relevant HAT process in this system is the abstraction of a hydrogen atom from the C-H bond at the 9-position of a fluorene (B118485) molecule. nih.gov This reaction is thermodynamically driven by the formation of a stable alcohol and a resonance-stabilized 9-fluorenyl radical. nih.govmdpi.com
Intramolecular HAT processes are also known to occur in other, more complex alkoxy radical systems, although it is less characteristic for the rigid fluorenyl structure. researchgate.netnih.gov The efficiency and selectivity of HAT reactions are fundamental to the propagation steps in many radical chain reactions, including autoxidation. nih.govnih.gov
Alkoxy radicals are known to undergo β-scission, a fragmentation reaction that involves the cleavage of a carbon-carbon bond adjacent (in the β-position) to the radical oxygen. nih.gov This reaction typically yields a ketone and a new, often more stable, carbon-centered radical. nih.govnih.gov
For the 9H-fluoren-9-yloxy radical, a classical β-scission would necessitate the cleavage of one of the C-C bonds within the aromatic fluorene framework. Such a reaction would be energetically demanding due to the disruption of the aromatic system. However, a related and more pertinent process is the secondary oxidation of the hydroperoxide itself. In the autoxidation of fluorene, the 9-fluorenylperoxy radical can abstract the hydrogen from the α-carbon of 9H-fluoren-9-yl hydroperoxide. This leads to the formation of 9-fluorenone (B1672902) and a highly reactive hydroxyl radical, a mechanism that has been studied in detail using fluorene as a model system. researchgate.net
As mentioned, Hydrogen Atom Transfer from fluorene generates the 9-fluorenyl radical. nih.gov This carbon-centered radical is a key intermediate in the radical chain mechanism of fluorene autoxidation. researchgate.net In the presence of molecular oxygen, the 9-fluorenyl radical is rapidly trapped to form the corresponding 9-fluorenylperoxy radical. researchgate.net
This peroxyl radical is a crucial propagating species. It can abstract a hydrogen atom from another fluorene molecule to generate a new molecule of 9H-fluoren-9-yl hydroperoxide and regenerate the 9-fluorenyl radical, thus continuing the chain reaction. nih.govresearchgate.net The formation of carbon-centered radicals is a common consequence of reactions initiated by hydroperoxides. nih.govresearchgate.net
Table 2: Key Radical Intermediates and Formation Pathways
| Radical Species | Formation Pathway |
|---|---|
| 9H-Fluoren-9-yloxy radical | Homolytic cleavage of 9H-Fluoren-9-yl hydroperoxide |
| 9-Fluorenyl radical | Hydrogen Atom Transfer from Fluorene |
Radical chain reactions are terminated by processes that consume radicals without generating new ones. The recombination of peroxyl radicals is a major termination pathway in autoxidation reactions, especially at low oxygen concentrations. nih.govnih.gov Two 9-fluorenylperoxy radicals can react with each other in a self-recombination reaction. nih.govcopernicus.org
Ionic and Heterolytic Reactions of 9H-Fluoren-9-yl Hydroperoxide
In addition to radical pathways, hydroperoxides can undergo heterolytic (ionic) cleavage of the O-O bond. This type of reaction often occurs concurrently with homolysis and can be promoted by the presence of catalysts such as metal ions or by acidic or basic conditions. nih.gov
For instance, reaction with a metal ion in a low oxidation state can lead to a one-electron reduction, generating an alkoxy radical and a hydroxide (B78521) ion. Conversely, heterolytic cleavage, often facilitated by a metal center acting as a Lewis acid, can result in the formation of a metal-oxo species and the corresponding alcohol (9H-fluoren-9-ol). nih.gov This pathway is distinct from radical generation as it involves the transfer of an oxygen atom without the formation of free radical intermediates in the primary step. The balance between homolytic and heterolytic pathways is influenced by the specific hydroperoxide, the metal catalyst, and the reaction conditions. nih.gov
Peroxonium Ion Intermediates in Peroxide Reactions
While specific studies on peroxonium ion intermediates derived directly from 9H-fluoren-9-yl hydroperoxide are not extensively documented, the general reactivity of hydroperoxides suggests their potential formation. Peroxonium ions are highly reactive intermediates that can be generated from the protonation or electrophilic attack on a hydroperoxide. In the context of 9H-fluoren-9-yl hydroperoxide, a peroxonium ion could form through self-protonation or via a dimeric species, which would then be susceptible to nucleophilic attack. The stability and subsequent reaction pathways of such an intermediate would be influenced by the fluorenyl moiety. The formation of these intermediates is often inferred from the products observed in reactions with various electrophiles.
Base-Catalyzed Cleavage of Hydroperoxides
The cleavage of hydroperoxides under basic conditions is a well-established reaction pathway. For 9H-fluoren-9-yl hydroperoxide, this process is particularly relevant in the context of the synthesis of 9-fluorenone. The oxidation of 9H-fluorene to 9-fluorenone can be achieved through aerobic oxidation in the presence of a base like potassium hydroxide (KOH). researchgate.netwikipedia.org In this process, the 9H-fluorene is initially deprotonated by the base to form a fluorenyl anion. This anion then reacts with molecular oxygen to generate a peroxy anion, which is subsequently protonated to form 9H-fluoren-9-yl hydroperoxide as a key intermediate.
The subsequent base-catalyzed cleavage of the hydroperoxide likely proceeds through the abstraction of the acidic hydroperoxy proton by the base, forming a hydroperoxide anion. This anion can then undergo decomposition, potentially involving the elimination of a hydroxide ion, to yield the final product, 9-fluorenone. The efficiency of this process can be influenced by the solvent and the nature of the base used. wikipedia.org
Decomposition Pathways of 9H-Fluoren-9-yl Hydroperoxide
The decomposition of 9H-fluoren-9-yl hydroperoxide can be induced by various factors, including metal catalysts and heat, leading to different reaction products and intermediates.
Metal-Catalyzed Decomposition Mechanisms
Metal catalysts, particularly those with redox activity, can significantly influence the decomposition of hydroperoxides. In the case of 9H-fluoren-9-yl hydroperoxide, which is an intermediate in the manganese oxide-catalyzed oxidation of 9H-fluorene, the decomposition is a crucial step in the catalytic cycle. researchgate.net The proposed mechanism involves a free-radical chain reaction. The metal catalyst, such as manganese oxide octahedral molecular sieves (OMS-2), can facilitate the homolytic cleavage of the hydroperoxide O-O bond to generate reactive radical species.
These radicals, including the 9-fluorenyl radical and peroxy radicals, can then participate in a series of propagation steps, ultimately leading to the formation of 9-fluorenone. The efficiency and selectivity of this decomposition are dependent on the specific metal catalyst used, with different manganese oxide preparations exhibiting varying levels of activity. researchgate.net
Thermally Induced Decomposition Processes
The thermal decomposition of hydroperoxides generally proceeds through the homolytic cleavage of the weak oxygen-oxygen bond, initiating a radical chain reaction. For 9H-fluoren-9-yl hydroperoxide, heating would likely lead to the formation of a 9-fluorenyloxy radical and a hydroxyl radical. The subsequent reactions of these radicals would determine the final product distribution. Studies on the thermolysis of related compounds, such as 9,9'-bifluorenyl, have provided insights into the stability and reactivity of the 9-fluorenyl radical. epa.gov The thermal decomposition of cumene (B47948) hydroperoxide, another benzylic hydroperoxide, has been shown to be a complex process involving both first-order and induced decomposition pathways, a behavior that could be mirrored in the thermal decomposition of 9H-fluoren-9-yl hydroperoxide. researchgate.net
Role of 9H-Fluoren-9-yl Hydroperoxide in Oxidative Transformations
Hydroperoxides are valuable reagents in a variety of oxidative transformations, most notably the Baeyer-Villiger oxidation.
Baeyer-Villiger Oxidation Processes and Related Rearrangements
The Baeyer-Villiger oxidation is a powerful synthetic method for the conversion of ketones to esters or lactones using a peroxyacid or a peroxide as the oxidant. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comorganicchemistrytutor.comyoutube.com While the use of 9H-fluoren-9-yl hydroperoxide specifically as a reagent in this reaction is not widely reported, its structural features suggest it could function as an effective oxidant. The reaction mechanism involves the nucleophilic addition of the hydroperoxide to the carbonyl group of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migratory insertion of one of the ketone's alpha-carbon atoms onto the adjacent oxygen of the peroxide, leading to the formation of the ester or lactone and the release of the corresponding alcohol of the hydroperoxide.
The migratory aptitude of the substituents on the ketone plays a crucial role in the regioselectivity of the Baeyer-Villiger oxidation. organic-chemistry.org Given the potential for 9H-fluoren-9-yl hydroperoxide to be generated in situ from 9H-fluorene and an oxidant, it could participate in intramolecular or intermolecular Baeyer-Villiger-type rearrangements, although specific examples are not prevalent in the literature. The general principles of the Baeyer-Villiger oxidation provide a framework for predicting the potential reactivity of 9H-fluoren-9-yl hydroperoxide in such transformations. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comorganicchemistrytutor.comyoutube.com
C-H Functionalization Reactions
The functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, and 9H-fluoren-9-yl hydroperoxide plays a crucial role as an intermediate in certain C-H oxidation reactions. A prime example is the autoxidation of fluorene to 9-fluorenone.
This transformation proceeds through a free-radical chain mechanism. The initial step involves the abstraction of a hydrogen atom from the C9 position of fluorene, which is particularly susceptible to radical attack due to the stability of the resulting fluorenyl radical. This radical then reacts with molecular oxygen to form a fluorenylperoxy radical. The fluorenylperoxy radical subsequently abstracts a hydrogen atom from another fluorene molecule, propagating the chain and forming 9H-fluoren-9-yl hydroperoxide.
The 9H-fluoren-9-yl hydroperoxide is not the final product but rather a key intermediate. The secondary oxidation of this hydroperoxide leads to the formation of 9-fluorenone. This step is understood to involve the abstraction of the hydrogen atom from the hydroperoxy group (α-C-H abstraction), a process that is kinetically favorable. This abstraction initiates a cascade of events, including the cleavage of the O-O bond, ultimately yielding the stable 9-fluorenone product and a water molecule.
Detailed kinetic and computational studies have supported this mechanistic pathway. For instance, the peroxidation of 9-substituted fluorenes has been shown to proceed via a radical mechanism where a metal catalyst, such as manganese(III) acetate, facilitates the formation of a tert-butoxy (B1229062) radical from a hydroperoxide like tert-butyl hydroperoxide (TBHP). This radical then abstracts the C9-H from the fluorene derivative, leading to a C-centered radical that is subsequently trapped by a peroxy radical. While this example uses an external hydroperoxide, it highlights the facility of C-H abstraction at the C9 position of the fluorene ring system, a key feature in the reactivity of 9H-fluoren-9-yl hydroperoxide itself.
Table 1: Key Intermediates in the Autoxidation of Fluorene
| Intermediate | Structure | Role in the Mechanism |
| Fluorenyl radical | A radical centered on the C9 position of the fluorene ring. | Formed by the initial H-abstraction; reacts with O2. |
| Fluorenylperoxy radical | Contains a peroxy group (-OO•) at the C9 position. | Propagates the chain reaction by abstracting H from another fluorene molecule. |
| 9H-Fluoren-9-yl hydroperoxide | Contains a hydroperoxy group (-OOH) at the C9 position. | A key intermediate that undergoes secondary oxidation to the final product. |
| 9-Fluorenone | A ketone with a carbonyl group at the C9 position. | The stable final product of the oxidation reaction. |
Oxidative Ring-Opening Reactions of Fluorenols
The oxidative cleavage of the carbon-carbon bond in 9-aryl-9H-fluoren-9-ols to generate biaryl ketones is a significant transformation in organic synthesis. While the direct mechanistic role of pre-formed 9H-fluoren-9-yl hydroperoxide in this specific reaction is not extensively detailed in the available literature, the principles of hydroperoxide involvement in similar oxidative processes offer valuable insights.
In related syntheses of biaryl compounds, the oxidative ring-opening of 9-aryl-9H-fluoren-9-ols is often achieved using transition metal catalysts, such as palladium, or mediated by hypervalent iodine reagents. These reactions proceed through the formation of a reactive intermediate that facilitates the cleavage of the strained C-C bond of the fluorenol ring system.
It is conceivable that an in-situ generated hydroperoxide species, potentially derived from the fluorenol substrate itself under oxidative conditions, could play a role analogous to that of other oxidants. The general mechanism for such a process would likely involve the initial formation of an adduct between the fluorenol and the oxidant. This could then rearrange, leading to the cleavage of the C-C bond and the formation of the ring-opened biaryl product. The driving force for this reaction is often the relief of steric strain within the fluorenol system.
Peroxidation of Unsaturated Bonds (C=C, C-Het)
The use of hydroperoxides for the peroxidation of unsaturated bonds, such as carbon-carbon (C=C) and carbon-heteroatom (C-Het) double bonds, is a well-established method for the synthesis of epoxides and other peroxy compounds. While specific studies detailing the use of 9H-fluoren-9-yl hydroperoxide for these transformations are not prominently featured in the reviewed literature, the general mechanisms of such reactions provide a framework for understanding its potential reactivity.
The epoxidation of alkenes with hydroperoxides is often catalyzed by metal complexes. The mechanism typically involves the formation of a metal-peroxo species as the active oxidant. This species then transfers an oxygen atom to the alkene double bond in a concerted or stepwise manner, leading to the formation of an epoxide.
Alternatively, radical-mediated peroxidation of unsaturated bonds can occur. In such pathways, a radical initiator can generate a peroxyl radical from the hydroperoxide. This peroxyl radical can then add across the double bond of an alkene or a C-Het bond, leading to a carbon-centered radical intermediate. This intermediate can then be further oxidized or can participate in chain propagation steps to yield the final peroxidized product.
Given the established radical chemistry of the fluorene system, it is plausible that 9H-fluoren-9-yl hydroperoxide could participate in such radical-mediated peroxidation reactions. The stability of the fluorenyl radical would likely influence the reaction pathways and the nature of the resulting products.
Table 2: General Reactivity of Hydroperoxides with Unsaturated Bonds
| Reaction Type | Substrate | Product | General Mechanistic Feature |
| Epoxidation | Alkene (C=C) | Epoxide | Metal-catalyzed oxygen atom transfer or peroxyacid-mediated reaction. |
| Peroxidation | Alkene (C=C) | Alkyl peroxide | Radical addition of a peroxyl radical to the double bond. |
| Peroxidation | C-Het (e.g., C=N) | Peroxy-heterocycle | Radical addition or nucleophilic attack of the hydroperoxide. |
Computational and Theoretical Studies of 9h Fluoren 9 Yl Hydroperoxide
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has proven to be a powerful tool for analyzing the electronic structure of 9H-fluoren-9-yl hydroperoxide. These calculations offer a detailed understanding of the molecule's geometry, orbital energies, and electronic properties.
Key Research Findings:
Structural Optimization: DFT calculations have been used to determine the most stable geometric configuration of the molecule. These studies often involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. For related fluorene (B118485) derivatives, the fluorene ring system is typically found to be substantially planar. nih.gov
Electronic Properties: DFT is employed to calculate fundamental electronic properties. For instance, in studies of similar aromatic compounds, DFT has been used to determine ionization potential, electron affinity, and global chemical reactivity descriptors. usd.ac.id These parameters are crucial for understanding the molecule's reactivity and stability.
Vibrational Analysis: Theoretical vibrational spectra are often calculated using DFT to complement experimental infrared (IR) and Raman spectroscopy. usd.ac.idnih.gov This analysis helps in the assignment of vibrational modes and provides further confirmation of the calculated molecular structure.
Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior. DFT calculations provide energies and spatial distributions of these orbitals, which are essential for predicting chemical reactivity and electronic transitions. vjst.vn
Interactive Data Table: Calculated Electronic Properties
This table showcases typical electronic properties that can be derived from DFT calculations for aromatic molecules. Note that specific values for 9H-fluoren-9-yl hydroperoxide would require dedicated computational studies.
| Property | Description | Typical Calculated Value Range (for similar compounds) |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -5.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.0 to -3.0 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic stability. usd.ac.id | 2.0 to 6.0 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 1.0 to 4.0 Debye |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the properties of electronically excited states. rsc.orgresearchgate.net It allows for the calculation of absorption and emission spectra, providing insights into the photophysical behavior of 9H-fluoren-9-yl hydroperoxide.
Key Research Findings:
Excitation Energies and Oscillator Strengths: TD-DFT calculations can predict the energies of electronic transitions and their corresponding intensities (oscillator strengths). vjst.vnsci-hub.se This information is vital for interpreting UV-Vis absorption spectra.
Excited State Geometries: Upon electronic excitation, the geometry of a molecule can change. TD-DFT can be used to optimize the geometry of the excited state, which is crucial for understanding fluorescence and phosphorescence phenomena. researchgate.net
Solvent Effects: The influence of different solvents on the electronic spectra can be modeled using TD-DFT in conjunction with continuum solvent models like the Polarizable Continuum Model (PCM). vjst.vnnih.gov This helps in understanding how the environment affects the photophysical properties.
Character of Electronic Transitions: TD-DFT provides information about the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. nih.gov
Interactive Data Table: TD-DFT Calculated Excitation Properties
This table illustrates the kind of data obtained from TD-DFT calculations for organic molecules. The values are representative and would need to be specifically calculated for 9H-fluoren-9-yl hydroperoxide.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 -> S1 | 3.5 - 4.5 | 0.01 - 0.1 | HOMO -> LUMO |
| S0 -> S2 | 4.0 - 5.0 | 0.1 - 0.5 | HOMO-1 -> LUMO |
| S0 -> S3 | 4.5 - 5.5 | 0.5 - 1.0 | HOMO -> LUMO+1 |
Investigation of Reaction Energy Barriers and Transition States
Computational methods are invaluable for studying the kinetics and mechanisms of chemical reactions involving 9H-fluoren-9-yl hydroperoxide. By calculating reaction energy barriers and identifying transition state structures, researchers can predict reaction rates and elucidate reaction pathways.
Key Research Findings:
Transition State Searching: Algorithms are used to locate the transition state (the highest energy point along the reaction coordinate) for a specific reaction. The geometry and vibrational frequencies of the transition state are then calculated.
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate.
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactants and products, thus mapping out the entire reaction pathway.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of 9H-fluoren-9-yl hydroperoxide over time. These simulations can reveal information about its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.
Key Research Findings:
Conformational Sampling: MD simulations can explore the different conformations that the molecule can adopt at a given temperature, providing insights into its flexibility and the relative populations of different conformers.
Solvation Structure: By simulating the molecule in a solvent, MD can reveal details about the arrangement of solvent molecules around the solute and the nature of the intermolecular interactions.
Binding Interactions: If the molecule is part of a larger system, such as a complex with a protein, MD simulations can be used to study the stability of the complex and the key interactions responsible for binding.
Theoretical Insights into Radical Generation and Cascade Mechanisms
The hydroperoxide group in 9H-fluoren-9-yl hydroperoxide is a potential source of radicals. Theoretical studies can provide valuable insights into the mechanisms of radical generation and subsequent cascade reactions.
Key Research Findings:
Homolytic Cleavage of the O-O Bond: Computational methods can be used to calculate the bond dissociation energy (BDE) of the peroxide bond. researchgate.net A lower BDE suggests that the bond is more easily broken to form radicals.
Reaction with Transition Metals: The interaction of hydroperoxides with transition metals can lead to the generation of reactive oxygen species (ROS) like hydroxyl radicals. nih.gov Theoretical models can elucidate the mechanism of these Fenton-like reactions.
Cascade Reactions: Once radicals are formed, they can initiate a cascade of further reactions. researchgate.net Computational studies can help to map out the potential pathways of these radical cascades, identifying the most likely products and intermediates. mdpi.com
Quantum Chemical Studies of Hydrogen Bonding and Intramolecular Interactions
Quantum chemical calculations are essential for characterizing the non-covalent interactions within and between molecules, such as hydrogen bonding.
Key Research Findings:
Intramolecular Hydrogen Bonding: It is possible for a hydrogen bond to form between the hydrogen of the hydroperoxide group and an electronegative atom within the same molecule. Quantum chemical calculations can determine the strength and geometry of such interactions. researchgate.net
Intermolecular Hydrogen Bonding: 9H-fluoren-9-yl hydroperoxide can form hydrogen bonds with other molecules, such as water or other protic solvents. Theoretical studies can quantify the energy of these interactions and their effect on the molecular properties. researchgate.net
Atoms in Molecules (AIM) Theory: The AIM theory can be used to analyze the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions, including hydrogen bonds. vjst.vn
Applications of 9h Fluoren 9 Yl Hydroperoxide in Fundamental Chemical Processes
Role as an Oxidant in Organic Synthesis
9H-Fluoren-9-yl hydroperoxide serves as a critical intermediate and reactive oxidant in the synthesis of 9-fluorenone (B1672902) and its derivatives. The autoxidation of 9H-fluorene, a free-radical driven reaction with molecular oxygen, initially produces 9H-fluoren-9-yl hydroperoxide as the primary product. scholaris.caresearchgate.net This hydroperoxide is not merely a precursor but an active participant in subsequent oxidation steps.
The process typically involves the generation of the fluorenyl hydroperoxide, which can then undergo further reactions to yield the corresponding ketone, 9-fluorenone. researchgate.netgoogle.com This transformation is significant in the synthesis of materials for organic light-emitting diodes, pharmaceuticals, and dyes. researchgate.net The oxidation can be carried out under various conditions, including using air or oxygen in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF), yielding 9-fluorenone in high purity. researchgate.net
The core of its oxidative capability lies in the secondary oxidation of the hydroperoxide itself. This step involves the abstraction of the hydrogen atom from the carbon bearing the hydroperoxy group (the αC-H bond). This reaction is not only key to forming the stable ketone product (9-fluorenone) but also generates a highly reactive hydroxyl radical (HO•), which can then participate in further oxidation reactions. scholaris.caresearchgate.net The fluorene (B118485) system is considered an excellent model for studying this type of secondary hydroperoxide oxidation because it does not typically undergo further oxidation beyond the ketone stage. scholaris.ca
Research has demonstrated that this secondary oxidation step is kinetically favorable. scholaris.caresearchgate.net Kinetic modeling of the autoxidation of fluorene has shown that the rate constant for the secondary oxidation of the hydroperoxide is faster than the initial peroxidation of fluorene itself. scholaris.ca
Table 1: Conditions for Oxidation of 9H-Fluorene to 9-Fluorenone via Hydroperoxide Intermediate
| Oxidant | Catalyst / Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Oxygen | Sodium hydroxide | Dimethyl sulfoxide (DMSO) | 50 - 100 | ~96% |
| Air | Potassium hydroxide (KOH) | Tetrahydrofuran (THF) | Ambient | High |
| Molecular Oxygen | Sodium hydroxide | 1,3-dimethyl-2-imidazoline (DMI) | > 40 | High |
| Oxygen | Alkali / Crown ether | Aromatic solvent | 50 - 65 | Up to 100% |
Utilization in Controlled Radical Polymerization Initiators
Organic hydroperoxides, as a class, are known to be used as initiators in free-radical polymerization because the O-O bond can readily cleave to form radicals upon heating or through redox reactions. pergan.com These radicals can initiate the polymerization of various monomers to produce high polymers like polyethylene, PVC, and acrylics. pergan.com
However, the specific application of 9H-fluoren-9-yl hydroperoxide as an initiator in controlled radical polymerization (CRP), also known as living radical polymerization (LRP), is not well-documented in the reviewed literature. CRP techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization require initiators that can reversibly generate radicals to maintain control over the growing polymer chains. researchgate.net While hydroperoxides can initiate polymerization, their decomposition is typically irreversible, making them more suitable for conventional free-radical polymerization rather than controlled processes where a dynamic equilibrium between active and dormant species is essential. cmu.edu
Mechanistic Probes in Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (HO•). researchgate.net 9H-Fluoren-9-yl hydroperoxide serves as a valuable model compound for studying the fundamental mechanisms within AOPs, particularly the generation and activation of these highly reactive species.
Generation of Hydroxyl Radicals from Hydroperoxides
A key finding in the study of 9H-fluoren-9-yl hydroperoxide is its decomposition pathway, which explicitly generates hydroxyl radicals. The secondary oxidation of 9H-fluoren-9-yl hydroperoxide proceeds via the abstraction of the αC-H bond, leading to the formation of 9-fluorenone and a hydroxyl radical (HO•). scholaris.caresearchgate.net
Reaction: FHOOH + ROO• → FO + ROOH + HO• (Where FHOOH is 9H-fluoren-9-yl hydroperoxide, ROO• is a peroxyl radical, and FO is 9-fluorenone)
This reaction is significant because it provides a clear, non-photolytic, and metal-free pathway for HO• generation from an organic hydroperoxide. Researchers have confirmed the production of these hydroxyl radicals by trapping them with benzene, which is oxidized to form quantifiable amounts of phenol (B47542). scholaris.caresearchgate.net This makes the fluorene autoxidation system an ideal model to investigate the mechanisms of ketone and hydroxyl radical formation from secondary hydroperoxides, a process relevant to lipid peroxidation in biological systems and the degradation of materials. scholaris.ca
Activation of Hydroperoxides by Metal Catalysts in AOPs
A cornerstone of many AOPs is the Fenton reaction, where hydrogen peroxide is activated by ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.gov "Fenton-like" reactions involve other transition metals or iron in its ferric state (Fe³⁺) to catalyze the decomposition of hydroperoxides. universiteitleiden.nlrsc.org
Organic hydroperoxides, including by extension 9H-fluoren-9-yl hydroperoxide, can participate in these Fenton-like processes. The general mechanism involves the reaction of the hydroperoxide with a reduced metal ion, which cleaves the weak O-O bond to generate an alkoxyl radical and a hydroxyl ion, with the metal being oxidized in the process.
General Reaction: ROOH + Mⁿ⁺ → RO• + OH⁻ + M⁽ⁿ⁺¹⁾⁺ (Where ROOH is a hydroperoxide and M is a metal catalyst)
While specific studies detailing the use of 9H-fluoren-9-yl hydroperoxide as the primary substrate in applied AOPs are limited, its well-characterized decomposition serves as a fundamental model. It allows researchers to study the kinetics and mechanisms of how organic hydroperoxides interact with metal catalysts to generate radicals, providing insights that are broadly applicable to the degradation of more complex pollutants. universiteitleiden.nlrsc.org
Table 2: Key Radical Generation Steps in AOPs Modeled by Fluorenyl Hydroperoxide Chemistry
| Process | Activating Agent | Key Reactant | Radical(s) Generated |
|---|---|---|---|
| Secondary Autoxidation | Peroxyl Radical (ROO•) | 9H-Fluoren-9-yl Hydroperoxide | Hydroxyl Radical (HO•) |
| Fenton-like Reaction | Metal Ion (e.g., Fe²⁺, Mn²⁺) | Hydroperoxide (ROOH) | Alkoxyl Radical (RO•), Hydroxyl Radical (HO•) |
| Photolysis | UV Light | Hydroperoxide (ROOH) | Alkoxyl Radical (RO•), Hydroxyl Radical (HO•) |
Fluorenyl Hydroperoxide as a Precursor in Complex Organic Transformations
Beyond its role as a simple oxidant, 9H-fluoren-9-yl hydroperoxide acts as a precursor in more complex transformations driven by its decomposition products. The generation of both 9-fluorenone and the highly reactive hydroxyl radical from a single precursor makes it a pivotal intermediate in multi-step reaction cascades. scholaris.caresearchgate.net
The formation of 9-fluorenone is in itself a significant transformation, as fluorenones are important building blocks for functional materials and biologically active molecules. researchgate.netmdpi.com For instance, 9-fluorenone can be a starting point for synthesizing various derivatives, including thiazoles with potential antimicrobial properties. mdpi.com
Future Directions and Emerging Research Areas in 9h Fluoren 9 Yl Hydroperoxide Chemistry
Development of Green and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 9H-fluoren-9-yl hydroperoxide is no exception. Current research trajectories are focused on developing more environmentally benign and efficient methods for its synthesis, moving away from traditional protocols that may involve harsh reagents and generate significant waste.
One promising approach is the utilization of green oxidants . While traditional methods might employ stoichiometric metal oxidants, future methodologies are expected to increasingly rely on molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the primary oxidant. researchgate.netabo.fidntb.gov.uamdpi.com These oxidants are atom-economical and produce water as their only byproduct, aligning perfectly with green chemistry principles. abo.fi The aerobic oxidation of 9H-fluorene in the presence of a base has already shown promise for the synthesis of 9-fluorenone (B1672902), a decomposition product of the hydroperoxide, suggesting that careful control of reaction conditions could favor the isolation of the hydroperoxide intermediate. researchgate.netdntb.gov.uamdpi.com
Photocatalysis and biocatalysis represent two other exciting frontiers. Photocatalysis offers the potential for activating molecular oxygen under mild conditions using visible light, thereby minimizing energy consumption. Biocatalytic approaches, employing enzymes such as oxygenases and peroxygenases, could enable highly selective and stereospecific synthesis of the hydroperoxide under ambient conditions. nih.govutdallas.edunih.gov While the direct biocatalytic synthesis of 9H-fluoren-9-yl hydroperoxide has yet to be extensively reported, the successful application of these enzymes for the hydroxylation of various substrates suggests their potential in this area. nih.gov
Furthermore, the adoption of continuous flow technologies is anticipated to play a significant role in the sustainable production of 9H-fluoren-9-yl hydroperoxide and its derivatives. rsc.orgbohrium.com Continuous flow reactors offer enhanced heat and mass transfer, improved safety for handling potentially unstable intermediates like hydroperoxides, and the potential for process automation and scalability. The successful application of flow chemistry for the synthesis of 9-aryl-fluoren-9-ols demonstrates the feasibility of this approach for related fluorene (B118485) compounds. rsc.orgbohrium.com
| Synthetic Methodology | Key Advantages | Relevant Research Areas |
| Green Oxidants (O₂, H₂O₂) | Atom-economical, benign byproducts (water) | Aerobic oxidation, catalytic systems for oxidant activation researchgate.netabo.fidntb.gov.uamdpi.com |
| Photocatalysis | Mild reaction conditions, use of renewable energy | Development of efficient photocatalysts for oxygen activation |
| Biocatalysis | High selectivity, mild conditions, potential for stereocontrol | Enzyme discovery and engineering (oxygenases, peroxygenases) nih.govutdallas.edunih.gov |
| Continuous Flow Chemistry | Improved safety, scalability, and process control | Reactor design, optimization of reaction parameters rsc.orgbohrium.com |
Exploration of Novel Catalytic Systems for Selective Transformations
The reactivity of the hydroperoxide group in 9H-fluoren-9-yl hydroperoxide opens up a vast landscape of potential chemical transformations. The development of novel catalytic systems is crucial for controlling the selectivity of these reactions, directing the outcome towards desired products.
Future research will likely focus on chemocatalytic systems that can selectively cleave the O-O bond or activate the C-H bonds of the fluorenyl moiety. This could involve the design of transition metal complexes that can fine-tune the reactivity of the hydroperoxide. For instance, catalysts could be developed to promote selective oxygen transfer to various substrates, making 9H-fluoren-9-yl hydroperoxide a valuable reagent in oxidation chemistry.
The synthesis of polymeric materials initiated by hydroperoxides is another area of interest. researchgate.net Research into novel initiator systems for radical polymerization could utilize 9H-fluoren-9-yl hydroperoxide to create polymers with unique architectures and properties, stemming from the bulky fluorenyl group.
Advanced Computational Modeling of Reactivity and Selectivity
Computational chemistry is poised to play an increasingly important role in understanding and predicting the behavior of 9H-fluoren-9-yl hydroperoxide. Advanced computational modeling can provide deep insights into its electronic structure, reaction mechanisms, and the factors that govern its reactivity and selectivity.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the decomposition pathways of the hydroperoxide, identifying the transition states and intermediates involved. rsc.org This can help in understanding how different catalysts or reaction conditions can influence the product distribution. For example, computational studies can elucidate the energetics of homolytic versus heterolytic cleavage of the O-O bond, providing a basis for designing selective catalytic systems.
Furthermore, computational modeling can aid in the design of new catalysts by predicting their interaction with the hydroperoxide and their effect on the activation barriers for different reaction pathways. This in-silico approach can accelerate the discovery of catalysts with desired activities and selectivities, reducing the need for extensive experimental screening.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique combination of a reactive hydroperoxide and a rigid, planar fluorenyl group makes 9H-fluoren-9-yl hydroperoxide an attractive building block for the synthesis of novel functional materials. Interdisciplinary research at the interface of organic chemistry and materials science is expected to unlock a wide range of applications.
One key area is the use of 9H-fluoren-9-yl hydroperoxide as an initiator for polymerization . researchgate.netnih.gov The fluorenyl group can impart desirable properties to the resulting polymers, such as high thermal stability, and unique photophysical characteristics. Research in this area could lead to the development of advanced materials for applications in electronics, photonics, and sensing. researchgate.net
Moreover, the hydroperoxide functionality can be used as a handle for grafting fluorenyl moieties onto surfaces or into existing polymer matrices. This could be used to modify the surface properties of materials, for example, to enhance their hydrophobicity, or to introduce specific functionalities for sensing or catalytic applications. The synthesis of polymeric hydroperoxides has already been explored for dental materials, indicating the potential for creating functional polymers with built-in oxidizing capabilities. researchgate.net
| Application Area | Potential Contribution of 9H-Fluoren-9-yl Hydroperoxide | Relevant Research Focus |
| Polymer Synthesis | Initiator for radical polymerization, incorporation of fluorenyl groups | Development of novel polymers with enhanced thermal and photophysical properties researchgate.netnih.govresearchgate.net |
| Surface Modification | Grafting of fluorenyl moieties onto surfaces | Creation of materials with tailored surface properties (e.g., hydrophobicity, biocompatibility) |
| Functional Materials | Precursor to fluorenone-containing materials with interesting electronic properties | Synthesis of materials for organic light-emitting diodes (OLEDs) and sensors researchgate.net |
Mechanistic Understanding of Hydroperoxide Stabilization and Activation
A fundamental understanding of the factors that govern the stability and activation of the hydroperoxide group in 9H-fluoren-9-yl hydroperoxide is crucial for its safe handling and effective utilization. Future research in this area will focus on elucidating the intricate mechanisms of its decomposition and reaction pathways.
The role of hydrogen bonding in stabilizing the hydroperoxide moiety is a key aspect to be investigated. nih.govrsc.orgnih.govresearchgate.net Both intramolecular and intermolecular hydrogen bonds can significantly influence the stability of the O-O bond. Computational and experimental studies can provide insights into how the solvent environment and the presence of other functional groups can modulate the stability of the hydroperoxide.
Understanding the mechanisms of metal-catalyzed activation is also of paramount importance. Different metal catalysts can promote either one-electron (radical) or two-electron (ionic) pathways for the decomposition of the hydroperoxide. Detailed mechanistic studies, combining kinetic experiments with spectroscopic and computational techniques, can unravel the nature of the active catalytic species and the elementary steps involved in the reaction. This knowledge is essential for the rational design of catalysts for selective transformations of 9H-fluoren-9-yl hydroperoxide.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Hydroperoxide, 9H-fluoren-9-yl- derivatives?
- Methodological Answer : The synthesis typically involves oxidation of 9-fluorenol using agents like sodium hypochlorite or hydrogen peroxide under controlled conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) to track the conversion to 9-fluorenone or other derivatives . Characterization includes nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with structural validation using crystallographic data from sources like the NIST Chemistry WebBook .
Q. How can researchers ensure safe handling and stabilization of Hydroperoxide, 9H-fluoren-9-yl- during experiments?
- Methodological Answer : Follow EH&S guidelines for peroxide-forming chemicals, including regular testing for peroxide content using iodometric titration. Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) and avoid exposure to heat or metal contaminants. Deactivation protocols should involve quenching with reducing agents like ferrous sulfate .
Q. What analytical techniques are recommended for verifying the purity of Hydroperoxide, 9H-fluoren-9-yl- derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. Cross-reference spectral data with authoritative databases like NIST to resolve ambiguities .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in Hydroperoxide, 9H-fluoren-9-yl- derivatives?
- Methodological Answer : Use programs like SHELXL for small-molecule refinement. For example, SC-XRD analysis of solvates (e.g., propan-2-ol solvates) can elucidate hydrogen-bonding networks and molecular packing. Refinement parameters (e.g., R-factors) must be optimized to account for disorder in solvent molecules .
Q. What strategies are effective for studying the self-assembly of Hydroperoxide, 9H-fluoren-9-yl- derivatives at interfaces?
- Methodological Answer : Employ scanning tunneling microscopy (STM) at the liquid/solid interface (e.g., 1-phenyloctane on HOPG). Systematically vary temperature and concentration to analyze adsorption behavior. Use thermodynamic models (e.g., Langmuir isotherms) to quantify surface coverage and phase transitions .
Q. How can researchers design enantioselective synthetic routes for Fmoc-protected derivatives of Hydroperoxide, 9H-fluoren-9-yl-?
- Methodological Answer : Utilize Fmoc chloride [(9H-fluoren-9-yl)methyl chloroformate] as a protecting group in peptide synthesis. Optimize coupling reactions (e.g., with L-valine) using carbodiimide activators. Purify intermediates via precipitation in hexanes and validate enantiomeric excess using chiral HPLC .
Q. What approaches mitigate data contradictions in oxidation kinetics studies of Hydroperoxide, 9H-fluoren-9-yl-?
- Methodological Answer : Perform kinetic profiling under varying pH and solvent polarity. Use stopped-flow spectroscopy for real-time monitoring of reactive intermediates. Cross-validate results with computational models (e.g., DFT calculations) to reconcile discrepancies between experimental and theoretical rate constants .
Data and Instrumentation
Q. Where can researchers access reliable spectral and crystallographic data for Hydroperoxide, 9H-fluoren-9-yl- derivatives?
- Methodological Answer : The NIST Chemistry WebBook provides validated NMR, IR, and MS data. For crystallographic datasets, the Cambridge Structural Database (CSD) or Acta Crystallographica Section E publications are recommended. Always verify data against experimental conditions (e.g., temperature during SC-XRD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
